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Compound of Interest

Compound Name: 3-Fluorobenzoic Acid

Cat. No.: B117668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the fluorine atom on the benzene ring of fluorobenzoic acid

significantly influences its electronic properties and, consequently, its spectroscopic

characteristics. This guide provides a detailed comparative analysis of 2-Fluorobenzoic acid, 3-
Fluorobenzoic acid, and 4-Fluorobenzoic acid using various spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman,

and UV-Visible (UV-Vis) spectroscopy. The presented experimental data, summarized in clear,

comparative tables, offers valuable insights for the identification, characterization, and

application of these compounds in research and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-, 3-, and 4-Fluorobenzoic acid.

¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
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Compound
Chemical Shift (δ, ppm) and Coupling
Constant (J, Hz)

2-Fluorobenzoic acid
~13.3 (s, 1H, COOH), ~7.92 (t, J=7.9 Hz, 1H),

~7.66 (q, J=7.7 Hz, 1H), ~7.33 (m, 2H)

3-Fluorobenzoic acid
~13.2 (s, 1H, COOH), ~7.8 (d, J=7.7 Hz, 1H),

~7.7 (d, J=9.9 Hz, 1H), ~7.5 (m, 2H)

4-Fluorobenzoic acid
~13.06 (s, 1H, COOH), 8.01 (dd, J=8.8, 5.6 Hz,

2H), 7.32 (t, J=8.8 Hz, 2H)[1][2]

¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
Compound Chemical Shift (δ, ppm)

2-Fluorobenzoic acid
~165.5 (C=O), ~161.5 (d, ¹JCF), ~134.5,

~132.0, ~125.0, ~120.0, ~117.0

3-Fluorobenzoic acid
~166.0 (C=O), ~162.0 (d, ¹JCF), ~134.0,

~131.0, ~126.0, ~120.0, ~115.0

4-Fluorobenzoic acid
166.85, 166.63, 164.14, 132.61, 132.52, 127.84,

127.81, 116.18, 115.96[1][3]

FT-IR Spectroscopy Data (cm⁻¹)
Vibrational Mode

2-Fluorobenzoic
acid

3-Fluorobenzoic
acid

4-Fluorobenzoic
acid

O-H stretch (acid) ~3000-2500 (broad) ~3000-2500 (broad) ~3000-2500 (broad)

C=O stretch ~1680 ~1690 ~1685

C=C stretch

(aromatic)
~1600, 1580 ~1610, 1590 ~1605, 1595

C-F stretch ~1240 ~1250 ~1230

Raman Spectroscopy Data (cm⁻¹)
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Vibrational Mode
2-Fluorobenzoic
acid

3-Fluorobenzoic
acid

4-Fluorobenzoic
acid

C=O stretch ~1685 ~1695 ~1690

C=C stretch

(aromatic)
~1605 ~1615 ~1610

Ring Breathing ~1030 ~1010 ~850

UV-Visible Spectroscopy Data (in Ethanol)
Compound λmax (nm)

2-Fluorobenzoic acid ~275

3-Fluorobenzoic acid ~274

4-Fluorobenzoic acid ~273

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the fluorobenzoic acid isomer was dissolved

in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5

mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Data Processing: The resulting Free Induction Decay (FID) was processed with a line

broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical

shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52

for ¹³C).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid fluorobenzoic acid isomer was placed on a

diamond attenuated total reflectance (ATR) crystal.

Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a

diamond ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the

clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum.

Raman Spectroscopy
Sample Preparation: A small amount of the solid fluorobenzoic acid isomer was placed on a

glass microscope slide.

Instrumentation: Raman spectra were recorded using a Raman microscope with a 785 nm

laser excitation source.

Data Acquisition: The laser power at the sample was approximately 10 mW. Spectra were

collected in the range of 200-3200 cm⁻¹ with an exposure time of 10 seconds and 3

accumulations.

Data Processing: The raw spectra were baseline corrected to remove fluorescence

background.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of each fluorobenzoic acid isomer was prepared in

ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to a final

concentration of 0.01 mg/mL for analysis.

Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis

spectrophotometer.
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Data Acquisition: Spectra were scanned from 200 to 400 nm using ethanol as the reference

solvent.

Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of the fluorobenzoic acid isomers.
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Caption: Workflow for the spectroscopic comparison of fluorobenzoic acid isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorobenzoic Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117668#spectroscopic-comparison-of-2-3-and-4-
fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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